4-bromo-1,5-dimethyl-1H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 4-bromo-1,5-dimethyl-1H-1,2,3-triazoles can be achieved through bromo-directed N-2 alkylation of NH-1,2,3-triazoles. Reaction with alkyl halides in the presence of K2CO3 in DMF produces 2-substituted 4-bromo-1,2,3-triazoles in a regioselective process. Subsequent Suzuki cross-coupling reactions of these bromides enable efficient synthesis of trisubstituted triazoles. Furthermore, reduction of bromotriazoles by hydrogenation facilitates the synthesis of 2,4-disubstituted triazoles (Wang et al., 2009).
Molecular Structure Analysis
Investigations into the molecular structure of 4-bromo-1,5-dimethyl-1H-1,2,3-triazole derivatives involve crystallographic analysis and density functional theory (DFT) calculations. These studies provide insights into the compound's geometry, vibrational frequencies, and theoretical vibrational frequencies, showing good agreement with experimental values (Düğdü et al., 2013).
Chemical Reactions and Properties
4-Bromo-1,5-dimethyl-1H-1,2,3-triazole undergoes various chemical reactions, including bromine → lithium exchange reactions, demonstrating its reactivity and potential for further functionalization. Such reactions expand the utility of this compound in the synthesis of more complex molecules (Iddon & Nicholas, 1996).
Scientific Research Applications
Catalytic Applications
- Iridium-Catalyzed Cycloaddition : Iridium complexes catalyze the [3 + 2] cycloaddition reaction of azides with bromoalkynes, producing 1,5-disubstituted 4-bromo-1,2,3-triazoles efficiently (Rasolofonjatovo et al., 2013).
Synthetic Chemistry
- Synthesis and Cycloaddition Reactions : 4-Bromo-1,5-dimethyl-1H-1,2,3-triazole can be synthesized and used in cycloaddition reactions for the formation of various chemical compounds (Mertzanos et al., 1992).
- Bromo-Directed N-2 Alkylation : This compound plays a role in the regioselective synthesis of poly-substituted 1,2,3-triazoles (Wang et al., 2009).
Bioorganic Chemistry
- Inhibition of Xanthine Oxidase : Certain derivatives of 4-bromo-1,2,3-triazole show significant inhibition of xanthine oxidase, an enzyme involved in metabolic processes (Yagiz et al., 2021).
Material Science
- Synthesis of Functional Materials : Dibromo-triazoles and their derivatives, which include 4-bromo-1,5-dimethyl-1H-1,2,3-triazole, have applications in medicinal chemistry and materials chemistry due to their biological activity and systemic nature (Yu et al., 2014).
Supramolecular Chemistry
- Supramolecular Interactions of 1,2,3-Triazoles : The study of triazoles, including 4-bromo-1,2,3-triazole, has applications in coordination chemistry due to their diverse supramolecular interactions (Schulze & Schubert, 2014).
Future Directions
The future directions for “4-bromo-1,5-dimethyl-1H-1,2,3-triazole” and similar compounds lie in their potential applications in diverse areas, ranging from pharmaceutics to biotechnology . Their unique features make them potential candidates for the development of novel antimicrobial drugs to combat drug-resistant infections effectively .
properties
IUPAC Name |
4-bromo-1,5-dimethyltriazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrN3/c1-3-4(5)6-7-8(3)2/h1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYLRPDYYHMFCFT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363522 |
Source
|
Record name | 4-bromo-1,5-dimethyl-1H-1,2,3-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60363522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1,5-dimethyl-1H-1,2,3-triazole | |
CAS RN |
885877-41-8 |
Source
|
Record name | 4-bromo-1,5-dimethyl-1H-1,2,3-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60363522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-1,5-dimethyl-1H-1,2,3-triazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.